2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a benzo[d][1,3]dioxol group at the 6-position and a thioether linkage to an N-(thiazol-2-yl)acetamide moiety. This structure combines pharmacophoric elements such as the thiazole ring (a common motif in bioactive molecules) and the pyridazine scaffold, which is known for its role in kinase inhibition and CNS activity .
Synthesis of this compound likely involves nucleophilic substitution between a pyridazine-thiol intermediate and a chloroacetamide derivative, followed by purification via column chromatography and characterization using ¹H/¹³C-NMR, IR, and mass spectrometry (MS) .
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(18-16-17-5-6-24-16)8-25-15-4-2-11(19-20-15)10-1-3-12-13(7-10)23-9-22-12/h1-7H,8-9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIAXAURWRYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable dicarbonyl compound.
Thiazole ring formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, pyridazine, and thiazole moieties through appropriate linkers and reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound’s structure allows it to interact with DNA or proteins, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyridazine core distinguishes it from benzothiazole (5i/5j) or pyrimidine (20) analogues. Pyridazines are less common in drug discovery but offer unique electronic properties for target binding . ASN90 () shares the benzo[d][1,3]dioxol group but incorporates a piperazine-thiadiazole scaffold, highlighting how minor structural changes shift activity from kinase inhibition (pyridazine) to O-GlcNAcase inhibition .
Substituent Effects :
- The thiazol-2-yl group in the target compound is conserved in 5i/5j () and 47–50 (), suggesting a role in target recognition (e.g., thiazole-binding pockets in enzymes or receptors) .
- Fluorinated or trifluoromethyl groups (e.g., compound 20 in ) enhance metabolic stability and lipophilicity compared to the target compound’s benzo[d][1,3]dioxol group .
Biological Activity :
- Anticonvulsant analogues (5i/5j) demonstrate that triazole-thio substituents improve potency (ED₅₀ < 100 mg/kg) compared to simpler thioacetamides .
- Antimicrobial derivatives (47–50) show that sulfonyl-piperazine linkages broaden activity spectra, whereas the target compound’s pyridazine-thio bridge may favor CNS permeability .
Synthetic Complexity :
- The target compound’s synthesis is less complex than ASN90 (), which requires multi-step piperazine-thiadiazole functionalization . However, it shares purification challenges (e.g., column chromatography) with benzothiazole derivatives .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 5i () | ASN90 () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 421.4 | 465.3 |
| LogP (Predicted) | 2.8–3.5 | 3.1 | 2.9 |
| Hydrogen Bond Acceptors | 7 | 8 | 9 |
| Rotatable Bonds | 6 | 7 | 5 |
Biological Activity
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C20H14N4O3S2
- Molecular Weight: 422.5 g/mol
- CAS Number: 893992-27-3
The compound features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thiazole ring, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using common reagents such as dichloromethane and ethanol, along with catalysts like palladium on carbon. The reaction conditions are optimized for yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action: The compound may inhibit specific enzymes or receptors involved in inflammatory pathways and cancer progression. It can disrupt cellular processes by interacting with DNA or proteins, leading to apoptosis in cancer cells .
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds show varying degrees of cytotoxicity against different cancer cell lines:
These findings suggest that the compound may be more effective than standard chemotherapeutics like doxorubicin in certain contexts.
Mechanistic Insights
Research indicates that the compound's anticancer effects may be mediated through:
- EGFR Inhibition: The inhibition of epidermal growth factor receptor (EGFR) has been linked to reduced tumor growth.
- Apoptosis Pathways: Studies involving annexin V-FITC assays have shown increased apoptosis in treated cells, with alterations in mitochondrial proteins such as Bax and Bcl-2 .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of benzo[d][1,3]dioxole derivatives, including those structurally similar to the target compound. The derivatives were assessed for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The results demonstrated potent antiproliferative effects with IC50 values significantly lower than those of established chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its molecular targets. These studies suggest that the compound fits well into active sites of key enzymes involved in cancer progression, supporting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring followed by thioether linkage formation and acetamide coupling. Key steps include:
- Step 1 : Reacting 6-(benzo[d][1,3]dioxol-5-yl)pyridazine-3-thiol with a halogenated acetamide precursor (e.g., chloroacetamide derivatives) under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
- Step 2 : Optimizing temperature (60–80°C) and reaction time (6–12 hours) to maximize thioether bond formation while minimizing side reactions.
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC to ensure >95% purity .
- Yield Optimization : Use high-throughput screening to identify ideal catalysts (e.g., Pd/C for coupling reactions) and solvent systems (e.g., DMF:EtOH mixtures) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and bond connectivity, particularly for the benzo[d][1,3]dioxole and thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and detect isotopic patterns .
- HPLC-PDA : Assess purity and detect trace impurities using reverse-phase C18 columns with UV detection at λ = 254 nm .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, enzyme isoforms). Mitigation strategies include:
- Orthogonal Assays : Validate activity in multiple models (e.g., in vitro enzymatic assays + cell-based viability assays). For example, if a study reports inconsistent IC₅₀ values for kinase inhibition, cross-test using fluorescence polarization and radiometric assays .
- Dose-Response Curves : Ensure full dose-ranging studies (e.g., 0.1–100 µM) to account for potency thresholds and assay sensitivity .
- Target Engagement Studies : Use biophysical methods like surface plasmon resonance (SPR) to directly measure binding kinetics to the purported target .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzo[d][1,3]dioxole (e.g., replace with benzothiazole) or thiazole (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like human leukocyte elastase or kinases. Validate predictions with mutagenesis studies .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models on a library of analogs .
Q. What are the challenges in elucidating the interaction mechanisms between this compound and its putative biological targets?
- Methodological Answer :
- Crystallographic Limitations : Difficulty in co-crystallizing the compound with targets due to flexibility of the thioether linker. Alternative approaches include cryo-EM for large complexes .
- Dynamic Interactions : Use molecular dynamics simulations (e.g., GROMACS) to model conformational changes in the target protein upon binding .
- Competitive Binding Assays : Employ fluorescence-based displacement assays (e.g., with FITC-labeled probes) to confirm direct target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
